REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:14])=[CH:3][CH2:4][CH2:5]/[C:6](/[CH3:13])=[CH:7]/[CH:8]=[CH:9]/[C:10]([CH3:12])=[O:11]>[Pd]>[CH3:14][CH:2]([CH2:3][CH2:4][CH2:5][CH:6]([CH2:7][CH2:8][CH2:9][C:10]([CH3:12])=[O:11])[CH3:13])[CH3:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=CCC/C(=C/C=C/C(=O)C)/C)C
|
Name
|
catalyst
|
Quantity
|
162 mL
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with heating/cooling jacket with thermoelements
|
Type
|
CUSTOM
|
Details
|
Pressure-control valves were provided at the entrance end the exit site of the reactor
|
Type
|
CUSTOM
|
Details
|
The reactor was first flushed with nitrogen
|
Type
|
CUSTOM
|
Details
|
was adjusted to 80° C.
|
Type
|
CUSTOM
|
Details
|
from separate storage tanks via a static mixer to the entrance site of the reactor
|
Type
|
CUSTOM
|
Details
|
was 210° C.→170° C.
|
Type
|
CUSTOM
|
Details
|
was adjusted to 80° C
|
Type
|
CUSTOM
|
Details
|
The reaction product was released over a pressure valve into a separator where excess hydrogen
|
Type
|
CUSTOM
|
Details
|
was separated from the liquid hydrogenation product, hexahydropseudoionone
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:14])=[CH:3][CH2:4][CH2:5]/[C:6](/[CH3:13])=[CH:7]/[CH:8]=[CH:9]/[C:10]([CH3:12])=[O:11]>[Pd]>[CH3:14][CH:2]([CH2:3][CH2:4][CH2:5][CH:6]([CH2:7][CH2:8][CH2:9][C:10]([CH3:12])=[O:11])[CH3:13])[CH3:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=CCC/C(=C/C=C/C(=O)C)/C)C
|
Name
|
catalyst
|
Quantity
|
162 mL
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with heating/cooling jacket with thermoelements
|
Type
|
CUSTOM
|
Details
|
Pressure-control valves were provided at the entrance end the exit site of the reactor
|
Type
|
CUSTOM
|
Details
|
The reactor was first flushed with nitrogen
|
Type
|
CUSTOM
|
Details
|
was adjusted to 80° C.
|
Type
|
CUSTOM
|
Details
|
from separate storage tanks via a static mixer to the entrance site of the reactor
|
Type
|
CUSTOM
|
Details
|
was 210° C.→170° C.
|
Type
|
CUSTOM
|
Details
|
was adjusted to 80° C
|
Type
|
CUSTOM
|
Details
|
The reaction product was released over a pressure valve into a separator where excess hydrogen
|
Type
|
CUSTOM
|
Details
|
was separated from the liquid hydrogenation product, hexahydropseudoionone
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |